molecular formula C10H18N2O2 B8165594 4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one

4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one

Cat. No.: B8165594
M. Wt: 198.26 g/mol
InChI Key: VAKRYVTWJJLBLX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one is an imidazolidinone derivative characterized by a bicyclic structure with 4,4-dimethyl substituents on the imidazolidinone core and a tetrahydro-2H-pyran-4-yl group at the N1 position. Imidazolidinones are a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their structural versatility and bioactivity.

Properties

IUPAC Name

4,4-dimethyl-1-(oxan-4-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2)7-12(9(13)11-10)8-3-5-14-6-4-8/h8H,3-7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRYVTWJJLBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)N1)C2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethylimidazolidin-2-one with tetrahydro-2H-pyran-4-yl derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on imidazolidinone derivatives significantly influence their solubility, stability, and pharmacokinetic profiles:

Compound Name Substituents Key Properties
4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one 4,4-dimethyl, tetrahydro-2H-pyran High lipophilicity (enhanced membrane permeability); potential CNS activity
4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one Dihydroxy, hydroxymethyl High hydrophilicity (suitable for aqueous formulations)
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine, benzene diamine Fluorescent properties; synthesized via SNAr reaction
1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Coumarin, tetrazolyl Bulky substituents (may limit bioavailability)

Key Observations :

  • The target compound’s dimethyl and tetrahydro-2H-pyran groups confer higher lipophilicity compared to hydroxylated analogues, favoring blood-brain barrier penetration.
  • Polar substituents (e.g., hydroxymethyl in ) improve solubility but reduce membrane permeability .
Stability and Reactivity

Autoxidation rates and chemical stability vary with substituents:

Compound Type Reactivity/Oxidation Tendency Notes
4-Imino derivatives Rapid autoxidation to 5-hydroxy derivatives Limited shelf-life; requires stabilizers for storage
4,4-Dimethyl derivatives Reduced oxidation due to steric hindrance Enhanced stability under ambient conditions (ideal for long-term use)
Thioxo analogues Slower oxidation than oxo derivatives Stability influenced by electron-withdrawing/donating groups

The target compound’s 4,4-dimethyl groups likely mitigate autoxidation, a common issue in imidazolidinones with electron-rich substituents .

Pharmacological Potential

Imidazolidinones exhibit diverse bioactivities depending on substituents:

  • Metabolic Stability : The tetrahydro-2H-pyran group in the target compound may enhance metabolic resistance, similar to pyran-containing drugs like apremilast .
  • Agrochemical Applications : Coumarin-tetrazolyl hybrids () demonstrate pesticidal activity, but bulkier groups may limit uptake .

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